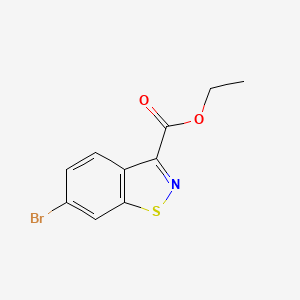

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOIGRSGHBJKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676435 | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858671-74-6 | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate, a pivotal intermediate in contemporary drug discovery and materials science. The benzothiazole scaffold is a privileged structure, renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of a bromine atom at the 2-position and an ethyl carboxylate at the 6-position furnishes a versatile molecular framework, ideal for further elaboration through cross-coupling reactions and amide bond formations. This document outlines a robust two-step synthetic pathway, beginning with the well-established Hugerschoff reaction to construct the core heterocyclic system, followed by a Sandmeyer reaction for the specific introduction of the 2-bromo substituent. We provide detailed experimental protocols, explain the causality behind procedural choices, and delineate a complete workflow for the structural and purity verification of the final compound using modern analytical techniques.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone in medicinal chemistry.[4][5] Its unique electronic and structural properties allow it to serve as an effective pharmacophore, capable of interacting with a diverse array of biological targets.[1] Clinically approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and investigational agents like Quizartinib for acute myeloid leukemia (AML), feature this core structure, underscoring its therapeutic relevance.[1][4]

The target molecule of this guide, Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate, is not an end-product but a highly valuable building block.[6] Its utility is derived from three key features:

-

The Benzothiazole Core: Provides the fundamental bioactive scaffold.

-

The 6-Ethyl Carboxylate Group: Serves as a synthetic handle for creating amide libraries, which is crucial for structure-activity relationship (SAR) studies.[7]

-

The 2-Bromo Substituent: Acts as a versatile functional group for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of novel chemical space.[8]

This guide presents a logical and reproducible synthetic route, designed for researchers and drug development professionals seeking to leverage this powerful intermediate in their programs.

Retrosynthetic Analysis and Synthetic Strategy

A robust synthesis relies on a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic strategy for Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate identifies a key 2-amino-1,3-benzothiazole intermediate, accessible from a commercially available aniline precursor.

This analysis leads to a two-step forward synthesis:

-

Step 1: Hugerschoff Benzothiazole Synthesis: Construction of the Ethyl 2-amino-1,3-benzothiazole-6-carboxylate core from Ethyl 4-aminobenzoate. This classic reaction provides an efficient, one-pot method to form the key heterocyclic intermediate.

-

Step 2: Sandmeyer Reaction: Conversion of the 2-amino group to the 2-bromo group via diazotization followed by substitution with a copper(I) bromide catalyst. This is a reliable and widely used method for the selective introduction of halides onto an aromatic or heteroaromatic ring.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate

This procedure is an adaptation of the Hugerschoff reaction, which involves the in-situ formation of a thiocyanate intermediate that subsequently cyclizes to form the benzothiazole ring.

Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add Ethyl 4-aminobenzoate (1 equiv.) and glacial acetic acid (approx. 10 mL per gram of starting material). Stir the mixture to form a suspension.

-

Thiocyanation: Dissolve potassium thiocyanate (KSCN, 2.2 equiv.) in a minimal amount of water and add it to the flask. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Bromination/Cyclization: Prepare a solution of bromine (Br₂, 1.1 equiv.) in glacial acetic acid. Add this solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: slow addition prevents the formation of unwanted side products and controls the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

-

Workup and Isolation: Pour the reaction mixture into a large volume of ice water. The product will precipitate. Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 2-amino-1,3-benzothiazole-6-carboxylate as a crystalline solid.[6]

Step 2: Synthesis of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate

This protocol utilizes the Sandmeyer reaction to replace the amino group with a bromine atom. The mechanism involves the formation of a diazonium salt, which is then catalytically decomposed by copper(I) bromide.

Protocol:

-

Diazotization: Suspend Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (1 equiv.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~4 equiv.). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Diazo Salt Formation: Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in a small amount of cold water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. The presence of excess nitrous acid can be tested with starch-iodide paper (should turn blue).

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 equiv.) in HBr (48%). Add the cold diazonium salt solution slowly and portion-wise to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. This step must be performed in a well-ventilated fume hood.

-

Reaction Completion: After the gas evolution subsides, warm the mixture to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate.

Characterization Workflow and Data Analysis

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following workflow ensures the final product meets the required standards for subsequent research.

Spectroscopic and Chromatographic Data

The structural identity and purity of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate are confirmed by a combination of spectroscopic and chromatographic methods. The expected data are summarized below.

| Analysis Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 8.6-8.8 (s, 1H, H-7), δ 8.1-8.3 (d, 1H, H-5), δ 7.8-8.0 (d, 1H, H-4), δ 4.3-4.5 (q, 2H, -OCH₂CH₃), δ 1.3-1.5 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) | δ ~165 (C=O), δ ~153 (C-4), δ ~140 (C-2), δ ~135 (C-7a), δ ~128 (C-6), δ ~127 (C-5), δ ~123 (C-4), δ ~122 (C-7), δ ~62 (-OCH₂), δ ~14 (-CH₃) |

| Mass Spectrometry (ESI+) | m/z | Expected [M+H]⁺ at 285.9/287.9, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |

| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Br stretch). |

| HPLC (Reverse Phase) | Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate. By following the detailed two-step protocol—leveraging the Hugerschoff and Sandmeyer reactions—researchers can reliably produce this high-value intermediate. The rigorous characterization workflow ensures the final compound's structural integrity and purity, making it suitable for demanding applications in drug discovery and advanced materials synthesis. The strategic combination of a bioactive core, a modifiable ester, and a reactive bromine atom makes this molecule a powerful tool for developing next-generation therapeutics and functional materials.

References

- Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (2022).

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH.

- Benzothiazole synthesis. Organic Chemistry Portal.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). R Discovery.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

- Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols. (2025). Benchchem.

- Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (2025). BioMed and BioSci Advances, 2(3).

- The Technical Edge: Utilizing Benzothiazole Derivatives in Advanced Synthesis. (2025). Article.

- CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. (2015).

- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of the Iranian Chemical Society.

- Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (2020). DigitalCommons@UMaine.

- Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)

- Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d.

- Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. (2025).

- (E)-Ethyl 3-(4-bromophenyl)

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl

- Ethyl 2-bromo-1,3-benzothiazole-6-carboxyl

- (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)

- (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (2013).

- ethyl 6-bromo-2-oxo-2H-chromene-3-carboxyl

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28.

- 6-bromo-2-ethyl benzothiazole. Sigma-Aldrich.

- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025).

- Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp.

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (2011).

Sources

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 2. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

An In-depth Technical Guide to Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate and Its Analogs

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity or unique physical properties. These are often referred to as "privileged structures." The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a prominent member of this class.[1][2] Its derivatives are foundational to a wide spectrum of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design. Halogenation, particularly bromination, provides a versatile chemical handle for subsequent modifications via cross-coupling reactions.[5] When combined with an ester group, as in the case of this compound and its isomers, the resulting molecule becomes a powerful and versatile building block for constructing diverse molecular libraries and developing novel therapeutic agents.[6]

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of bromo-benzothiazole carboxylate esters, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Molecular Identity and Physicochemical Properties

Precise identification of a chemical entity is paramount for reproducible scientific work. While the specific isomer "this compound" is not extensively documented in readily available literature, its close and more commonly synthesized isomer, Ethyl 6-bromobenzo[d]thiazole-2-carboxylate , provides a robust reference point for understanding the properties of this class of compounds.

Chemical Reactivity: A Hub for Molecular Diversification

The true value of this compound and its isomers lies in their potential for further chemical modification. The molecule possesses two primary reactive sites that allow for selective functionalization, making it an ideal scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies.

-

The C6-Bromine Atom: This site is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups, dramatically expanding the chemical space accessible from this single intermediate. [5]2. The C3-Ethyl Carboxylate Group: The ester is susceptible to nucleophilic attack. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides via aminolysis. [6]

Section 3: Applications in Research and Development

The benzothiazole scaffold is a cornerstone in drug discovery. [1]Compounds like this compound are not typically therapeutic agents themselves but are critical intermediates used to synthesize more complex, biologically active molecules. [5][6]

-

Oncology: Many potent anticancer agents are built upon the benzothiazole core. [1][4]The ability to diversify the structure through the bromo and ester functionalities allows for the fine-tuning of activity against specific cancer cell lines or protein targets like kinases.

-

Infectious Diseases: Benzothiazole derivatives have shown promise as antimicrobial and antifungal agents. [3]The scaffold can be elaborated to mimic natural products or to interact with specific enzymes essential for microbial survival.

-

Neuroscience: The well-known drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the scaffold's ability to produce CNS-active compounds. [1][3]Intermediates like the title compound are essential for developing new agents targeting neurodegenerative diseases.

-

Materials Science: The rigid, planar, and electron-rich nature of the benzothiazole system makes it suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. [5]

Section 4: Experimental Protocols

The following protocols are designed as self-validating systems, where the rationale behind key steps is explained to ensure both success and understanding.

Protocol 1: Illustrative Synthesis of a 6-Bromo-1,3-benzothiazole Precursor

This protocol details the synthesis of 6-bromo-1,3-benzothiazol-2-amine, a common precursor, based on established methodologies. [7] Objective: To synthesize the core 6-bromo-benzothiazole scaffold from 4-bromoaniline.

Materials:

-

4-bromoaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ice, distilled water

-

Ethanol (for recrystallization)

-

Magnetic stirrer with heating, ice bath, filtration apparatus

Procedure:

-

Dissolution: In a fume hood, dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask.

-

Causality: Acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the subsequent electrophilic substitution.

-

-

Addition of Thiocyanate: Add potassium thiocyanate to the solution and cool the mixture in an ice bath to below 10°C.

-

Causality: Cooling is critical to control the exothermic reaction and prevent the formation of unwanted byproducts. The thiocyanate ion will act as the nucleophile to build the thiazole ring.

-

-

Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture while stirring vigorously. Maintain the temperature below 10°C.

-

Causality: Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization onto the aniline ring. The slow, dropwise addition is crucial for controlling the reaction rate and temperature.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water. A solid precipitate should form.

-

Causality: The product is insoluble in water. Pouring the acidic mixture into water causes the product to precipitate out, separating it from the solvent and unreacted starting materials.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any residual acid. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-bromo-1,3-benzothiazol-2-amine.

-

Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound dissolves in the hot solvent and crystallizes out in a pure form upon cooling, leaving impurities behind in the solution.

-

Protocol 2: Workflow for Structural Validation

Objective: To confirm the identity and purity of the synthesized compound using standard analytical techniques.

Procedure:

-

Sample Preparation: Ensure the sample is dry and free of solvent. Prepare separate, appropriately concentrated solutions for NMR (using a deuterated solvent like DMSO-d₆ or CDCl₃) and MS (using a volatile solvent like methanol or acetonitrile). Prepare a KBr pellet or thin film for FT-IR.

-

FT-IR Spectroscopy: Acquire an infrared spectrum.

-

Expected Signatures: Look for characteristic peaks corresponding to N-H stretches (for the amine precursor, ~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N imine stretches (~1600-1650 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). For the final ester product, a strong C=O stretch around 1720-1740 cm⁻¹ and C-O stretches around 1100-1300 cm⁻¹ would be key identifiers.

-

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum.

-

Expected Signatures: For the ethyl ester, expect a quartet around 4.2-4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.2-1.4 ppm (3H, -OCH₂CH₃). The aromatic protons on the benzothiazole ring will appear as complex multiplets in the 7.0-8.5 ppm region. The specific splitting patterns will confirm the substitution pattern.

-

-

¹³C NMR Spectroscopy: Acquire a carbon NMR spectrum.

-

Expected Signatures: Look for a carbonyl carbon from the ester at ~160-170 ppm. The aromatic and heterocyclic carbons will appear between ~110-155 ppm. The ethyl group carbons will be visible in the upfield region (~60 ppm for the -OCH₂- and ~14 ppm for the -CH₃).

-

-

Mass Spectrometry (MS): Acquire a mass spectrum (e.g., using ESI or GC-MS).

-

Expected Signature: The primary goal is to identify the molecular ion peak (M+). For a bromo-compound, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the presence of one bromine atom. For C₁₀H₈BrNO₂S, the expected molecular ion peaks would be around m/z 285 and 287.

-

Conclusion

This compound, along with its closely related isomers, represents a class of high-value chemical intermediates. Their utility is derived not from any intrinsic biological activity, but from the strategic placement of reactive functional groups—the bromine atom and the ethyl ester—on a privileged benzothiazole scaffold. This combination provides researchers with a powerful and versatile platform for synthesizing novel and diverse molecular architectures. A thorough understanding of their physicochemical properties, reactivity, and the robust, self-validating protocols for their synthesis and characterization is essential for leveraging their full potential in the demanding fields of drug discovery and materials science.

References

[8]The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website. [5]The Technical Edge: Utilizing Benzothiazole Derivatives in Advanced Synthesis. (2025, October 26). BenchChem. [1]Benzothiazole derivatives as anticancer agents. PubMed Central. 6-BroMo-2-benzothiazolecarboxylic acid ethyl ester. Guidechem. Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate. Sigma-Aldrich. [7]Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview. (2025). BenchChem. [9]ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. PubChem. [3]Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [10]6-bromo-2-oxo-benzothiazole-3-carboxylic acid ethyl ester. Sigma-Aldrich. [4]Applications of Benzothiazole Derivatives in Drug Discovery: Application Notes and Protocols. (2025). BenchChem. [11]Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). National Institutes of Health. [12]Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. 6-bromo-2-ethyl benzothiazole. Sigma-Aldrich. [13]Vrushali, et al. (2015). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [14]Ethyl 2-bromothiazole-5-carboxylate. PubChem. [15]Ethyl 6-broMo-1-benzothiophene-2-carboxylate (Cas 105191-64-8). Parchem. [16]6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum. ChemSrc. [17]6-bromo-2-ethyl benzothiazole. Sigma-Aldrich. [6]Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block. Unibrom Corp. [18]A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025, August 6). ResearchGate. [2]Benzothiazole. Wikipedia. [19]Benzothiazines. Fisher Scientific. [20]150612-59-2|Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate. BLD Pharm. [21]Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [22]6-Bromo-1,3-benzothiazol-2-amine. National Institutes of Health. [23]6-Bromo-2-hydrazinyl-1,3-benzothiazole. PubChem. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. National Institutes of Health. [24]Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PubMed Central. [25]Ethyl 3-coumarincarboxylate. NIST WebBook. [26]6-Bromo-1-Ethyl-1h-2,1-Benzothiazin-4(3h)-One. Amanote Research.

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | C12H9BrO4 | CID 691747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-BROMO-2-OXO-BENZOTHIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Ethyl 2-bromothiazole-5-carboxylate | C6H6BrNO2S | CID 3614103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. parchem.com [parchem.com]

- 16. 6-Bromo-benzo[b]thiophene-3-carboxylic acid ethyl ester(946427-88-9) 1H NMR spectrum [chemicalbook.com]

- 17. 6-bromo-2-ethyl benzothiazole | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Benzothiazines | Fisher Scientific [fishersci.com]

- 20. 150612-59-2|Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 21. jyoungpharm.org [jyoungpharm.org]

- 22. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 6-Bromo-2-hydrazinyl-1,3-benzothiazole | C7H6BrN3S | CID 2049845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ethyl 3-coumarincarboxylate [webbook.nist.gov]

- 26. (PDF) 6-Bromo-1-Ethyl-1h-2,1-Benzothiazin-4(3h)-One [research.amanote.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Benzothiazole Chemistry

Molecular Structure: A Synthesis of Aromaticity and Functionality

The molecular architecture of Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring. Key substituents, a bromine atom at the 6-position and an ethyl carboxylate group at the 3-position, are expected to significantly influence its electronic properties and steric configuration.

The Benzothiazole Core

The benzothiazole ring system is generally planar, a consequence of the sp² hybridization of its constituent atoms.[5] X-ray crystallographic studies of related 6-bromo-benzothiazole derivatives, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, reveal a dihedral angle of almost zero between the benzene and thiazole rings, confirming a high degree of planarity.[5] This planarity facilitates π-π stacking interactions in the solid state, a feature that can be crucial for crystal packing and intermolecular interactions.[6]

Key Substituents and Their Influence

-

6-Bromo Group: The presence of a bromine atom at the 6-position introduces a significant electronic effect. As a halogen, bromine is an electron-withdrawing group through induction, yet it is also a weak deactivator in electrophilic aromatic substitution. Its presence can influence the reactivity of the benzene ring and provide a handle for further synthetic modifications.

-

Ethyl Carboxylate Group: The ethyl carboxylate group at the 3-position is a key functional moiety. The ester's carbonyl group is a hydrogen bond acceptor, which can play a role in molecular interactions and biological activity. The orientation of the ethyl group relative to the benzothiazole core is a primary determinant of the molecule's overall conformation.

A diagram illustrating the core molecular structure is presented below:

Caption: Core structure of this compound.

Conformational Analysis: The Dynamics of Molecular Shape

The overall three-dimensional shape of this compound is primarily dictated by the rotation around the single bond connecting the ethyl carboxylate group to the benzothiazole ring. Computational studies on similar benzothiazole derivatives have provided valuable insights into their conformational preferences.[1][2]

A molecular geometry scan, varying the dihedral angle between the benzothiazole ring and the substituent at the 3-position, typically reveals multiple stable conformers.[1] For instance, in related structures, energetically favorable conformations are often found when the substituent is coplanar with the benzothiazole ring, maximizing conjugation.[2] However, steric hindrance between the ester group and the adjacent atoms of the benzothiazole ring can lead to non-planar, yet stable, conformations.

The ethyl group of the ester can also adopt different orientations. In the solid state, as seen in the crystal structure of a related compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, the ethyl group can be oriented almost orthogonally to the plane of the carboxylic fragment.[7]

A workflow for computational conformational analysis is outlined below:

Caption: Workflow for computational conformational analysis.

Synthesis of this compound: A Proposed Protocol

A plausible synthetic route for this compound would involve the reaction of 2-amino-5-bromothiophenol with an ethyl 2-formylacetate equivalent. An alternative approach could be the cyclization of a suitably substituted aniline. A representative experimental protocol, adapted from the synthesis of similar benzothiazole derivatives, is provided below.[8]

Experimental Protocol: One-Pot Synthesis of a 2-Substituted Benzothiazole

Materials:

-

2-Amino-5-bromothiophenol (1 mmol)

-

Ethyl glyoxalate (1 mmol)

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O) (5 mol%)

-

Ethanol (as solvent, if not performed neat)

Procedure:

-

In a round-bottom flask, combine 2-amino-5-bromothiophenol (1 mmol), ethyl glyoxalate (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

-

Heat the reaction mixture at 80°C in an open atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the mixture solidifies.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.

Rationale for Experimental Choices:

-

Catalyst: Zinc acetate is a mild and efficient Lewis acid catalyst for this type of condensation/cyclization reaction.

-

Solvent-Free/Minimal Solvent: Performing the reaction neat or with minimal solvent reduces waste and can accelerate the reaction rate.

-

One-Pot Procedure: This approach is efficient as it combines multiple steps into a single operation, saving time and resources.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not available, we can predict the expected spectral features based on data from analogous compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and coupling constants being influenced by the bromo substituent. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift (typically > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A strong absorption band for the C=O stretching of the ester group (around 1700-1750 cm⁻¹).

-

Bands corresponding to C=N and C=C stretching vibrations of the benzothiazole ring system.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion peak.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiple signals in the aromatic region), Quartet for -OCH₂CH₃, Triplet for -OCH₂CH₃ |

| ¹³C NMR | Carbonyl carbon (>160 ppm), Aromatic carbons (multiple signals), Methylene carbon of ethyl group, Methyl carbon of ethyl group |

| IR (cm⁻¹) | ~1720 (C=O stretch), ~1600 (C=N stretch), Aromatic C=C stretches, C-H stretches |

| Mass Spectrometry | Molecular ion peak showing a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 peaks of similar intensity) corresponding to the molecular formula C₁₀H₈BrNO₂S. |

Conclusion and Future Directions

This compound represents a valuable scaffold for further chemical exploration and drug discovery. This guide has provided a comprehensive theoretical framework for its molecular structure, conformation, synthesis, and spectroscopic characterization, drawing upon the rich chemistry of its analogues. Future experimental work should focus on the definitive synthesis and characterization of this compound to validate the predictions outlined herein. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the benzothiazole class of compounds and pave the way for the development of novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Shaheen, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4195. [Link]

-

ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

Al-Omary, F. A. M., et al. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43. [Link]

-

Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2055. [Link]

-

do Céu Sousa, M., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Crystals, 14(4), 311. [Link]

-

Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. [Link]

-

Li, Z., et al. (2006). Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates. Bioorganic & Medicinal Chemistry Letters, 16(5), 1355-1359. [Link]

-

ResearchGate. (n.d.). Structure of the benzothiazole scaffold. Retrieved from [Link]

-

Kumar, T. O. S., et al. (2015). Crystal Structure of Ethyl 6-Bromo-2-[(E)-2-Phenylethenyl]quinoline-4-Carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 2), o104. [Link]

-

PubChem. (n.d.). ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

van der Heijden, G., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Chemistry – A European Journal, 27(52), 13247-13254. [Link]

-

Gumus, H. (2024). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. Annals of Proteomics and Bioinformatics, 8(1), 001-007. [Link]

-

Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2021). Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6-Methoxy-2-aminobenzothiazole. AIP Conference Proceedings, 2372(1), 050002. [Link]

-

Abdel-Gawad, H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 12345-12367. [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

-

Gholamzadeh, P., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules, 27(23), 8569. [Link]

-

Al-Omary, F. A. M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 28(14), 5363. [Link]

-

Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4991. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Wang, J., et al. (2025). The crystal structure of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, C14H11N3O4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(3), 479-481. [Link]

-

Karolak-Wojciechowska, J., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. [Link]

-

Elgemeie, G. H., et al. (2013). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103-o104. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. proteobiojournal.com [proteobiojournal.com]

- 5. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

The Pharmacological Versatility of Benzothiazoles: A Technical Guide to Their Biological Activity

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1][2] This unique structural motif has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged structure."[3] The versatility of the benzothiazole scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities.[4][5] These derivatives have shown immense potential in the development of therapeutic agents for a variety of diseases, including cancer, microbial infections, epilepsy, and inflammatory disorders.[1][4][6] This in-depth technical guide provides a comprehensive overview of the key biological activities of benzothiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this remarkable class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[6][7][8] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

A. Mechanisms of Anticancer Action

The anticancer effects of benzothiazole derivatives are attributed to their ability to interfere with various cellular processes critical for tumor growth and progression.

-

Inhibition of Protein Kinases: Many benzothiazole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[9][10][11] For instance, certain derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K and mTOR, leading to the suppression of cancer cell growth and proliferation.[9][12]

-

Induction of Apoptosis: A significant number of benzothiazole compounds exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][13] This can be achieved through various mechanisms, including the activation of caspase cascades, disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[4]

-

Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.

-

DNA Intercalation and Topoisomerase Inhibition: Certain benzothiazole derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of cell death.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system.

-

Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of various aryl or heterocyclic moieties at this position has been shown to significantly influence anticancer potency. For example, the presence of substituted phenyl rings can enhance cytotoxic activity.

-

Substitution on the Benzene Ring: Modifications on the benzene portion of the benzothiazole nucleus also play a crucial role. The introduction of electron-withdrawing groups, such as nitro or halogen atoms, can often enhance anticancer activity.[8]

-

Side Chain Modifications: The nature of the side chains attached to the benzothiazole scaffold is critical. For instance, the incorporation of piperazine or other nitrogen-containing heterocycles has been shown to improve anticancer efficacy.

C. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.3 | [8] |

| A549 (Lung) | 9.8 | [8] | |

| HepG2 (Liver) | 13.4 | [8] | |

| Derivative B | HT-29 (Colon) | 0.024 | [13][14] |

| H460 (Lung) | 0.29 | [13][14] | |

| MDA-MB-231 (Breast) | 0.88 | [13][14] | |

| Derivative C | A549 (Lung) | 10.67 ± 2.02 (µg/mL) | [4] |

| Derivative D | SKRB-3 (Breast) | 1.2 (nM) | [4][13] |

| SW620 (Colon) | 4.3 (nM) | [4][13] | |

| Derivative E | AsPC-1 (Pancreatic) | 12.44 | [15] |

| BxPC-3 (Pancreatic) | 14.99 | [15] | |

| Capan-2 (Pancreatic) | 19.65 | [15] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test benzothiazole derivative in culture medium.

-

After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (cells in fresh medium only).[17]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[16][18]

-

Gently mix the plate on an orbital shaker for a few minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

E. Signaling Pathway Visualization

The following diagram illustrates a simplified overview of how a benzothiazole derivative might inhibit a kinase signaling pathway, leading to reduced cell proliferation.

Caption: Benzothiazole derivative inhibiting a receptor tyrosine kinase.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[13][21][22]

A. Mechanisms of Antimicrobial Action

The antimicrobial properties of benzothiazoles are believed to stem from their ability to interfere with essential microbial processes.

-

Enzyme Inhibition: Certain benzothiazole derivatives can inhibit microbial enzymes that are vital for cell wall synthesis, DNA replication, or metabolic pathways.[23]

-

Disruption of Cell Membrane Integrity: Some compounds may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Benzothiazoles have also been investigated for their ability to inhibit the formation of biofilms, which are communities of microorganisms that are often resistant to conventional antibiotics.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzothiazole derivatives can be tuned by modifying their chemical structure.

-

Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate microbial cell walls.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can impact antimicrobial activity. For instance, halogen and nitro groups have been shown to enhance activity.[24]

-

Specific Functional Groups: The incorporation of specific functional groups, such as thiazole or oxazole moieties, can lead to broad-spectrum antimicrobial agents.[25]

C. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative F | Staphylococcus aureus | 25 - 200 | [22] |

| Bacillus subtilis | 25 - 200 | [22] | |

| Escherichia coli | 25 - 100 | [22] | |

| Derivative G | Candida albicans | 32 - 64 | [26] |

| Candida parapsilosis | 32 | [26] | |

| Derivative H | S. aureus | 0.025 (mM) | [23][27] |

| S. mutans | 0.203 (mM) | [27] | |

| K. pneumoniae | 0.813 (mM) | [27] | |

| Derivative I | Gram-positive/negative strains | 3.90 - 15.63 | [24] |

D. Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[28][29][30][31]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate.[28]

-

-

Well Preparation:

-

Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[30]

-

-

Application of Test Compound:

-

Incubation:

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

-

-

Interpretation:

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

E. Experimental Workflow Visualization

The following diagram outlines the workflow for the agar well diffusion assay.

Caption: Workflow of the Maximal Electroshock (MES) test.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Benzothiazole derivatives have also demonstrated potent anti-inflammatory properties, suggesting their potential in the treatment of various inflammatory conditions. [15][29]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzothiazoles are often linked to their ability to modulate key inflammatory pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [3]* Inhibition of Nitric Oxide Synthase (iNOS): Certain benzothiazoles can inhibit the expression or activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory molecule.

-

Modulation of the NF-κB Signaling Pathway: A crucial mechanism of action for many anti-inflammatory benzothiazoles is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. [6]NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. [2][7][32]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds. [33][34][35][36] Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [33] Step-by-Step Methodology:

-

Animal Preparation:

-

Use adult male rats or mice.

-

Fast the animals overnight before the experiment.

-

-

Compound Administration:

-

Administer the test benzothiazole derivative orally or intraperitoneally at various doses.

-

Include a positive control group (e.g., treated with indomethacin or another known anti-inflammatory drug) and a vehicle control group.

-

-

Induction of Edema:

-

One hour after drug administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

C. Signaling Pathway Visualization

The following diagram depicts the role of the NF-κB signaling pathway in inflammation and its inhibition by a benzothiazole derivative.

Caption: Inhibition of the NF-κB inflammatory pathway.

V. Conclusion and Future Perspectives

The benzothiazole scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse biological activities of its derivatives, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects, underscore their significant potential in addressing a wide range of human diseases. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects. The elucidation of the precise molecular targets and mechanisms of action for various benzothiazole derivatives will be crucial for their further optimization. The development of more efficient and environmentally friendly synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. Furthermore, in vivo efficacy and safety studies in relevant animal models are essential to translate the promising in vitro results into clinical applications. The continued exploration of the pharmacological potential of benzothiazole derivatives holds great promise for the future of drug discovery.

VI. References

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.

-

2-Aminobenzothiazole Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols. (2025). Benchchem.

-

Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). SciSpace.

-

NF-κB in Cancer: A Matter of Life and Death. (2011). AACR Journals.

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.

-

Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.

-

Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.

-

Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.

-

NF‐κB signaling in inflammation and cancer. PMC - PubMed Central.

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). MDPI.

-

MTT assay and its use in cell viability and proliferation analysis. Abcam.

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.

-

Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (2025). Benchchem.

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.

-

Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services.

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH.

-

NF-κB signaling pathway in tumor microenvironment. Frontiers.

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.

-

MTT Assay Protocol for Cell Viability and Proliferation.

-

A Comparative Guide to the Inhibition of iNOS and COX-2: N-Acetyldopamine Dimer-2 and Alternative Inhibitors. (2025). Benchchem.

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.

-

Video: NF-kB-dependent Signaling Pathway. (2023). JoVE.

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Unich.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

-

Agar well-diffusion antimicrobial assay. ResearchGate.

-

Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.

-

Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Semantic Scholar.

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC - NIH.

-

Agar well-diffusion antimicrobial assay. | Download Scientific Diagram. ResearchGate.

-

Carrageenan induced Paw Edema Model. Creative Biolabs.

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH.

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijpras.

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH.

-

Benzothiazole derivatives as anticancer agents. (2019). Sci-Hub.

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies.

-

The Dual Inhibition of iNOS and COX-2 by Cox-2-IN-32: A Technical Overview. (2025). Benchchem.

-

Agar well diffusion assay. (2020). YouTube.

-

Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025). ResearchGate.

-

2-Aminobenzothiazole derivatives. Université catholique de Louvain.

-

MIC values (μg/mL) of the compounds and fluconazole against fungal strains. ResearchGate.

-

Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH.

-

Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents.

Sources

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. ricerca.unich.it [ricerca.unich.it]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. op.niscair.res.in [op.niscair.res.in]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 28. hereditybio.in [hereditybio.in]

- 29. chemistnotes.com [chemistnotes.com]

- 30. botanyjournals.com [botanyjournals.com]

- 31. m.youtube.com [m.youtube.com]

- 32. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

The Benzothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole nucleus, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent structural features, including a fused benzene and thiazole ring, provide a unique three-dimensional arrangement that facilitates interactions with a wide array of biological targets.[3][4] This versatility has led to the development of a multitude of substituted benzothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anticonvulsant properties.[5][6][7][8] This technical guide provides a comprehensive overview of the therapeutic landscape of substituted benzothiazoles, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various disease areas. The content is tailored for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to empower the next generation of benzothiazole-based therapeutics.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The unique physicochemical properties of the benzothiazole ring system are central to its success as a pharmacophore. The presence of both nitrogen and sulfur heteroatoms, coupled with the aromatic nature of the bicyclic structure, allows for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[4] Furthermore, the C-2 position of the benzothiazole ring is particularly amenable to substitution, providing a convenient handle for chemists to modulate the pharmacological profile of the molecule.[2][9] This structural adaptability has been a key driver in the exploration of benzothiazole derivatives for a wide range of therapeutic applications.

Synthetic Strategies: Accessing Chemical Diversity

The generation of diverse libraries of substituted benzothiazoles is crucial for identifying novel therapeutic agents. Several synthetic methodologies have been developed to access this important scaffold, with the choice of route often depending on the desired substitution pattern.

The Jacobsen Condensation: A Classic Approach

One of the most common methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[10] This reaction, often referred to as the Jacobsen condensation, proceeds through the formation of a thiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add the desired aromatic aldehyde (1.0 mmol).

-

Catalyst/Promoter: An oxidizing agent or catalyst, such as sodium metabisulfite (Na2S2O5) or a copper catalyst, can be added to facilitate the reaction.[9]

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[11] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the synthesized 2-arylbenzothiazole is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly synthetic methods have been developed. These include microwave-assisted synthesis, one-pot multi-component reactions, and the use of heterogeneous catalysts.[9] These modern approaches often offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.

Therapeutic Applications: A Multifaceted Scaffold

The structural versatility of substituted benzothiazoles has been exploited to develop potent and selective agents against a wide range of diseases.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted benzothiazoles have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[6][12][13]

Many benzothiazole derivatives have been shown to inhibit protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3][14] For instance, certain derivatives act as potent inhibitors of phosphatidylinositol-3-kinases (PI3Ks), ataxia telangiectasia mutated (ATM), and Rad-3 related (ATR) kinases, and Rho-associated kinase (ROCK-II).[14][15][16][17]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Benzothiazole Derivatives

Caption: A typical workflow for evaluating the antimicrobial activity of novel benzothiazole derivatives.

Table 2: Antimicrobial Activity of Selected Benzothiazole Analogs

| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference |

| 3e | Gram-positive & Gram-negative bacteria | 3.12 | [18] |

| 3n | Various fungal strains | 1.56 - 12.5 | [18] |

| A1, A2, A9 | E. coli, S. aureus | Promising activity | [19] |

| A1, A2, A4, A6, A9 | A. niger, C. albicans | Significant activity | [19] |

Neurodegenerative Diseases: A New Frontier

More recently, substituted benzothiazoles have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). [3][7][20]

Certain benzothiazole derivatives, such as Thioflavin-T and Pittsburgh compound B, are utilized as imaging agents for detecting amyloid-β plaques in the brains of AD patients. [3]Newer derivatives are being developed as potential therapeutic agents that can inhibit the aggregation of both amyloid-β and tau proteins. [21][22]

Given the multifactorial nature of neurodegenerative diseases, a multi-target-directed ligand (MTDL) approach is gaining traction. [20][23][24]Benzothiazole-based compounds are being designed to simultaneously modulate multiple targets relevant to AD, such as histamine H3 receptors, cholinesterases, and monoamine oxidase B (MAO-B). [20][23][24]

Structure-Activity Relationship (SAR) and Future Directions

The extensive research on substituted benzothiazoles has led to a good understanding of their structure-activity relationships. [1][2][25]For instance, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be critical for modulating biological activity. [2]The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a significant role.

The future of benzothiazole-based drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be invaluable in this endeavor. Furthermore, the exploration of novel therapeutic targets for benzothiazole derivatives will undoubtedly open up new avenues for the treatment of a wide range of human diseases.

Conclusion